molecular formula C11H11BrO3 B13482552 methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B13482552
M. Wt: 271.11 g/mol
InChI Key: MXZJCWHXMLQHGL-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 2nd position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The benzopyran ring can be oxidized to introduce additional functional groups or to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and ester group can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 7-bromo-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)15-9/h2,4,6,9H,3,5H2,1H3

InChI Key

MXZJCWHXMLQHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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